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Compound of Interest

Compound Name: (R)-tembetarine

Cat. No.: B1204510 Get Quote

An In-depth Technical Guide to (R)-Tembetarine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties, spectroscopic characterization, and relevant biological signaling pathways of (R)-
tembetarine. (R)-tembetarine is a benzylisoquinoline alkaloid, a class of compounds known

for their diverse pharmacological activities. It is obtained by the methylation of the tertiary

amino function of (R)-reticuline[1].

Physicochemical Properties
The fundamental physical and chemical characteristics of (R)-tembetarine have been primarily

determined through computational methods and are cataloged in public chemical databases.

These properties are crucial for understanding its behavior in biological systems and for the

development of analytical methods.

Table 1: Chemical Identifiers and Computed Properties of (R)-Tembetarine
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Property Value Source

IUPAC Name

(1R)-1-[(3-hydroxy-4-
methoxyphenyl)methyl]-6-
methoxy-2,2-dimethyl-3,4-
dihydro-1H-isoquinolin-2-
ium-7-ol

[1]

Molecular Formula C₂₀H₂₆NO₄⁺ [1]

Molecular Weight 344.4 g/mol [1][2]

Exact Mass 344.18618331 Da [1][2]

CAS Number 18446-73-6 (for Tembetarine) [2][3][4]

Appearance Powder [3]

Topological Polar Surface Area

(TPSA)
58.9 Å² [2]

Complexity 443 [1]

Formal Charge +1 [1]

Hydrogen Bond Donor Count 2 [2]

| Rotatable Bond Count | 4 |[2] |

Table 2: Solubility of (R)-Tembetarine

Solvent Solubility Source

Chloroform Soluble [3]

Dichloromethane Soluble [3]

Ethyl Acetate Soluble [3]

DMSO Soluble [3]

| Acetone | Soluble |[3] |
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Spectroscopic Analysis and Experimental Protocols
The structural elucidation and confirmation of (R)-tembetarine, like other alkaloids, rely on a

combination of spectroscopic techniques. While specific experimental records for (R)-
tembetarine are not publicly detailed, standard protocols for these methods are well-

established.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.[5][6] 1D (¹H) and 2D (e.g., COSY, HSQC, HMBC) experiments are used to

elucidate the precise structure and stereochemistry of complex natural products.

General Experimental Protocol for NMR:

Sample Preparation: A pure sample of the analyte (5-10 mg) is dissolved in an appropriate

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.

Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400-800

MHz). Standard experiments include:

¹H NMR: To determine the number, environment, and coupling of protons.

¹³C NMR: To identify the number and type of carbon atoms.

2D Experiments (COSY, HSQC, HMBC): To establish connectivity between protons and

carbons, confirming the molecular structure.

Data Processing: The acquired data is processed using specialized software. This involves

Fourier transformation, phase correction, baseline correction, and referencing of chemical

shifts.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, which is essential for confirming its molecular weight and elemental composition.[7]

[8] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful
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for analyzing complex mixtures and identifying specific compounds like tembetarine in plant

extracts.[9]

General Experimental Protocol for LC-MS/MS:

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water

mixture) and filtered. For complex matrices like plant extracts, a solid-phase extraction (SPE)

or liquid-liquid extraction may be necessary for sample cleanup.

Chromatographic Separation (LC): The sample is injected into an HPLC or UPLC system. A

reversed-phase column (e.g., C18) is typically used with a gradient elution of water and an

organic solvent (e.g., acetonitrile), both often containing a modifier like formic acid to improve

ionization.

Mass Analysis (MS): The eluent from the LC is directed to the mass spectrometer source

(e.g., Electrospray Ionization - ESI).

Full Scan MS (MS1): The instrument scans a range of m/z values to detect the protonated

parent ion [M]⁺ or [M+H]⁺, confirming the molecular weight. For (R)-tembetarine, this

would be m/z 344.4.

Tandem MS (MS/MS or MS²): The parent ion is isolated, fragmented (e.g., via collision-

induced dissociation - CID), and the resulting fragment ions are analyzed. This

fragmentation pattern provides structural information and increases the confidence of

identification.[9]

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrational frequencies of functional groups within a

molecule.[10][11] It is a valuable tool for identifying the presence of specific bonds, such as O-

H (hydroxyls), C-H (aromatic and aliphatic), and C-O (ethers), which are all present in (R)-
tembetarine.

General Experimental Protocol for FT-IR:

Sample Preparation: A small amount of the solid sample is finely ground with potassium

bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
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Alternatively, a thin film can be cast from a solution.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background

spectrum of the empty spectrometer is recorded and automatically subtracted.

Spectral Analysis: The resulting spectrum shows absorption bands corresponding to the

vibrational frequencies of the functional groups present in the molecule, providing a

characteristic "fingerprint."
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Caption: General workflow for isolation and characterization.
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Biological Activity and Signaling Pathways
(R)-Tembetarine and related compounds from plants like Tinospora cordifolia have been

investigated for various biological activities. These activities are often mediated through the

modulation of key cellular signaling pathways.

mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth,

proliferation, and survival.[12][13] It is a downstream effector of the PI3K/Akt pathway.[13] In

many cancers, the PI3K/Akt/mTOR pathway is hyperactivated. Some natural compounds,

including alkaloids found in extracts containing tembetarine, have been shown to induce

apoptosis (programmed cell death) in cancer cells by inhibiting this pathway.[12] Inhibition of

mTOR prevents the phosphorylation of its downstream targets, leading to a halt in protein

synthesis and cell cycle progression, ultimately triggering apoptosis.
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Caption: Inhibition of the mTOR signaling pathway.

Beta-Adrenergic Receptor Interaction
Computational docking studies have explored the interaction of tembetarine with adrenergic

receptors. For instance, tembetarine has been modeled to interact with the beta-1 adrenergic

receptor, a G-protein coupled receptor (GPCR) involved in regulating cardiac function.[14] The

binding affinity and inhibitory constant were calculated to be -6.25 kcal/mol and 36.45 μM,

respectively, with hydrogen bonds predicted to form with asparagine and threonine residues in
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the receptor's binding pocket.[14] This suggests a potential modulatory role of (R)-tembetarine
on the adrenergic system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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